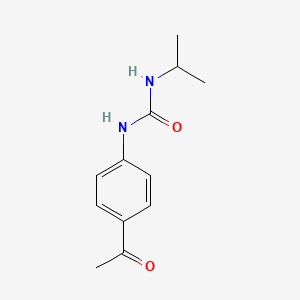

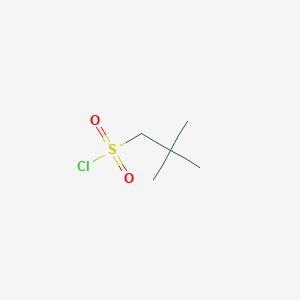

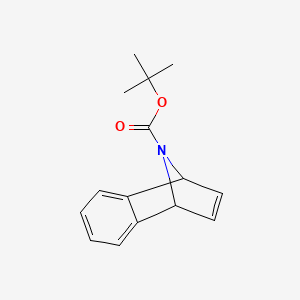

![molecular formula C12H15NO B1338666 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane CAS No. 97266-84-7](/img/structure/B1338666.png)

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azaspirocycles has been a topic of interest due to their potential applications in drug discovery. Paper presents two synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that serves as a versatile intermediate for further chemical modifications. This synthesis provides access to chemical space that is complementary to piperidine ring systems, which are common in medicinal chemistry. Similarly, paper describes an improved method for synthesizing (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline, achieving a 70% overall yield through a six-step process. The use of benzyloxycarbonyl (Cbz) as a protecting group for the amine allows for reactions under mild conditions.

Molecular Structure Analysis

The molecular structures of azaspirocycles are of particular interest due to their three-dimensional shape and potential for biological activity. Paper details the synthesis of a spirocyclic oxetane-fused benzimidazole, which includes the formation of 2-oxa-7-azaspiro[3.5]nonane. The X-ray crystal structure of the resulting tetracyclic system and the azetidine ring-opened adduct is disclosed, providing insight into the three-dimensional arrangement of atoms in these complex molecules.

Chemical Reactions Analysis

The reactivity of azaspirocycles can lead to a variety of chemical transformations. Paper explores the recyclization of 4-benzoyl-5-phenylfuran-2,3-dione with substituted 2-azaspiro[4.5]dec-1-enes, leading to the formation of complex cyclopent-3-ene-1,2-dione derivatives. The crystal and molecular structure of the resulting compounds were confirmed by X-ray diffraction analysis, showcasing the diverse reactivity of azaspirocycles in organic synthesis.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane, the studies on related azaspirocycles suggest that these compounds exhibit unique properties due to their strained ring systems and heteroatom content. For instance, the synthesis of these compounds often requires careful selection of reaction conditions and protection strategies, as seen in paper . The structural complexity and potential for further functionalization, as mentioned in paper , indicate that these compounds could have interesting physical and chemical properties that merit further investigation.

Aplicaciones Científicas De Investigación

-

Chemical Synthesis

- Application Summary : 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane is used in chemical synthesis . It’s a compound with the molecular weight of 233.27 .

- Method of Application : The specific methods of application or experimental procedures for this compound in chemical synthesis are not provided in the source .

- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the source .

-

Studies on Seven-Membered Heterocyclic Compounds

- Application Summary : There’s a study titled “Studies on Seven-Membered Heterocyclic Compounds Containing Nitrogen. III. Reactions of 5-Benzyl-1-oxa-5-azaspiro (5,2)octane” published in the Bulletin of the Chemical Society of Japan .

- Method of Application : The specific methods of application or experimental procedures for this study are not provided in the source .

- Results or Outcomes : The outcomes of this study are not specified in the source .

-

Synthesis of Highly Functionalized Pyrazolone Systems

- Application Summary : 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane is used in the synthesis of highly functionalized pyrazolone systems .

- Method of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results or Outcomes : The outcomes of this synthesis are not specified in the source .

-

Chemical Storage and Handling

- Application Summary : This compound is used in various chemical processes and requires specific storage and handling procedures .

- Method of Application : It is recommended to store this compound in a sealed container in a dry environment at 2-8°C .

- Results or Outcomes : Proper storage and handling ensure the compound’s stability and safety .

-

Chemical Analysis

- Application Summary : “5-Benzyl-1-oxa-5-azaspiro[2.4]heptane” is analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .

- Method of Application : The specific methods of application or experimental procedures for this analysis are not provided in the source .

- Results or Outcomes : The outcomes of this analysis are not specified in the source .

-

Synthesis of 2-Oxa-6-Azaspiro[3.3]Heptane

- Application Summary : This compound is used in the synthesis of 2-oxa-6-azaspiro[3.3]heptane .

- Method of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results or Outcomes : The outcomes of this synthesis are not specified in the source .

-

Chemical Analysis

- Application Summary : This compound is analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .

- Method of Application : The specific methods of application or experimental procedures for this analysis are not provided in the source .

- Results or Outcomes : The outcomes of this analysis are not specified in the source .

-

Chemical Storage and Handling

- Application Summary : This compound is used in various chemical processes and requires specific storage and handling procedures .

- Method of Application : It is recommended to store this compound in a sealed container in a dry environment at 2-8°C .

- Results or Outcomes : Proper storage and handling ensure the compound’s stability and safety .

-

Synthesis of 2-Oxa-6-Azaspiro[3.3]Heptane

- Application Summary : This compound is used in the synthesis of 2-oxa-6-azaspiro[3.3]heptane .

- Method of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results or Outcomes : The outcomes of this synthesis are not specified in the source .

Propiedades

IUPAC Name |

6-benzyl-1-oxa-6-azaspiro[2.4]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(9-13)10-14-12/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAHFEWSPIEFTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CO2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458308 |

Source

|

| Record name | 5-benzyl-1-oxa-5-azaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-1-oxa-5-azaspiro[2.4]heptane | |

CAS RN |

97266-84-7 |

Source

|

| Record name | 5-benzyl-1-oxa-5-azaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

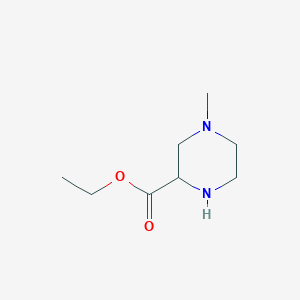

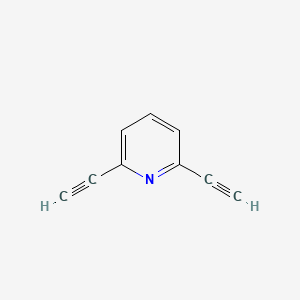

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

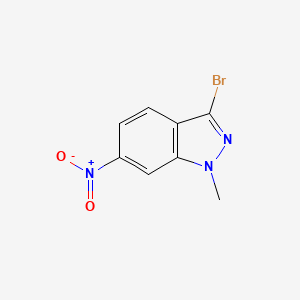

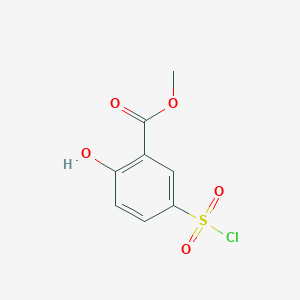

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)

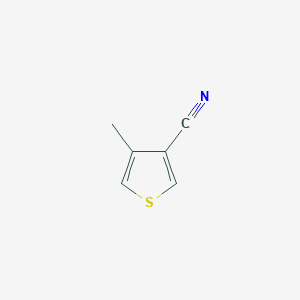

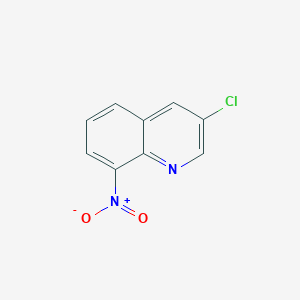

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)